molecular formula C5H7ClN2O B15151537 1H-Pyrazol-1-ylacetaldehyde hydrochloride

1H-Pyrazol-1-ylacetaldehyde hydrochloride

Cat. No.: B15151537
M. Wt: 146.57 g/mol
InChI Key: RZCLRDVTAPWSOG-UHFFFAOYSA-N
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Description

1H-Pyrazol-1-ylacetaldehyde hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

1H-Pyrazol-1-ylacetaldehyde hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1H-pyrazole with acetaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, and the product is isolated as a crystalline solid. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1H-Pyrazol-1-ylacetaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole-1-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1H-Pyrazol-1-ylacetaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-1-ylacetaldehyde hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1H-Pyrazol-1-ylacetaldehyde hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

2-pyrazol-1-ylacetaldehyde;hydrochloride

InChI

InChI=1S/C5H6N2O.ClH/c8-5-4-7-3-1-2-6-7;/h1-3,5H,4H2;1H

InChI Key

RZCLRDVTAPWSOG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC=O.Cl

Origin of Product

United States

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